3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(3-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJYJZJEUBJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced.
Introduction of the Bromophenyl Group: The bromophenyl group is attached via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Calculated based on structural similarity to BK43903.
Key Observations:
- Lipophilicity : Bromine increases logP (lipophilicity) compared to methyl or pyrrole substituents, which may improve membrane permeability but reduce aqueous solubility.
- Biological Interactions : The pyrrole substituent in BF13935 adds hydrogen-bonding capacity, while the naphthalene group in BF13942 enhances π-π stacking interactions, suggesting divergent target affinities .
Commercial Availability and Pricing
Biological Activity
3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a bromophenyl group, an azetidine moiety, and a pyridine ring, which may contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H14BrN2O2
- Molecular Weight : 333.19 g/mol
- CAS Number : 1903304-51-7
The compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile candidate for further modifications and studies.
The biological activity of this compound is hypothesized to involve its interaction with specific proteins or enzymes within biological systems. The azetidine ring's strain may facilitate nucleophilic attacks on electrophilic sites in target molecules. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
- Enzyme Inhibition : Interaction with enzymes that play critical roles in metabolic pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of azetidine derivatives on cancer cell lines, demonstrating that certain modifications significantly enhanced cytotoxicity against breast cancer cells. The presence of the bromobenzoyl group was found to increase binding affinity to target proteins involved in cell growth regulation.
-
Antimicrobial Studies :
- Research conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the structural features of this compound may confer similar properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-{[1-(4-bromobenzoyl)azetidin-3-yl]oxy}pyridine | Similar azetidine and pyridine structure | Moderate anticancer activity |
| 3-{[1-(2-chlorobenzoyl)azetidin-3-yl]oxy}pyridine | Different halogen substitution | Enhanced antimicrobial properties |
The comparative analysis indicates that variations in substituents (like bromine or chlorine) can significantly impact the biological activity of these compounds.
Q & A
Basic: What are the standard synthetic routes for 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine, and what reaction parameters are critical for yield optimization?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the azetidine ring via nucleophilic substitution between 3-bromoazetidine and a bromobenzoyl derivative under basic conditions (e.g., triethylamine).
- Step 2: Coupling the azetidine intermediate with 3-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 displacement.
Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature control (0–60°C), and stoichiometric ratios to minimize by-products like dehalogenated intermediates .
Advanced: How can reaction conditions be optimized for greener synthesis of this compound, particularly in oxidative steps?
Answer:
Replace traditional oxidants (e.g., DDQ) with sodium hypochlorite in ethanol, enabling oxidative cyclization at room temperature. This method reduces toxicity and energy consumption while maintaining yields >70%. Microwave-assisted synthesis can further enhance efficiency by reducing reaction times from hours to minutes .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the azetidine-pyridine linkage.
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted bromobenzoyl precursors).
- X-ray Crystallography: Resolve ambiguous stereochemistry in the azetidine ring .
Advanced: How can computational modeling predict biological target interactions for this compound?
Answer:
Use molecular docking (e.g., AutoDock Vina) to simulate binding with kinases or GPCRs. Key pharmacophores include:
- The 3-bromobenzoyl group for hydrophobic interactions.
- The azetidine oxygen for hydrogen bonding.
Validate predictions with SPR (surface plasmon resonance) to measure binding affinities (KD values) .
Basic: What initial biological screening assays are recommended for evaluating its therapeutic potential?
Answer:
- Oncology: Cell viability assays (MTT) against cancer lines (e.g., HCT-116, MCF-7).
- Anti-inflammatory: ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Antimicrobial: Broth microdilution for MIC determination against Gram-positive pathogens .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
Answer:
- Modify substituents: Replace bromine with electron-withdrawing groups (e.g., CF3) to enhance target affinity.
- Ring variations: Substitute azetidine with pyrrolidine to assess conformational flexibility.
- Bioisosteres: Replace pyridine with triazolo[4,3-a]pyridine for improved metabolic stability .
Basic: How can researchers resolve contradictions in bioactivity data across different studies?
Answer:
- Control variables: Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate targets: Use CRISPR knockouts to confirm on-/off-target effects.
- Meta-analysis: Compare IC50 values across studies using normalized datasets .
Advanced: What strategies improve metabolic stability and pharmacokinetics of this compound?
Answer:
- Prodrug design: Introduce ester moieties at the azetidine oxygen to enhance oral bioavailability.
- Cytochrome P450 inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models.
- Formulation: Nanoencapsulation (e.g., liposomes) to prolong half-life .
Basic: How is regioselectivity controlled during the synthesis of pyridine-azetidine derivatives?
Answer:
- Directing groups: Use meta-substituted pyridines to favor coupling at the 3-position.
- Protecting groups: Temporarily block reactive sites (e.g., NHBoc on azetidine) to prevent undesired substitutions .
Advanced: What interdisciplinary applications exist beyond medicinal chemistry?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
